Methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate is a complex organic compound notable for its unique structure and potential applications in scientific research. Its molecular formula is with a molecular weight of approximately 409.4 g/mol. The compound features a benzofuran ring, a morpholine ring, and a benzoate ester group, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be classified as a benzofuran derivative, which is known for various biological activities. It is synthesized for research purposes and is available from chemical suppliers like BenchChem and VWR . The structure includes functional groups that suggest potential interactions within biological systems.
The synthesis of methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, it can be inferred that similar compounds are synthesized through the following methods:
Technical details regarding reaction conditions, catalysts, and yields would be essential for replicating the synthesis but are not explicitly provided in available sources.
The molecular structure of methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate can be represented through various chemical notations:
The compound's structure can be expressed using the following InChI and SMILES notations:
InChI=1S/C23H23NO6/c1-14-11-18(25)17(13-24-7-9-29-10-8-24)22-20(14)21(26)19(30-22)12-15-3-5-16(6-4-15)23(27)28-2/h3-6,11-12,25H,7-10,13H2,1-2H3/b19-12
The compound has a complexity rating of 665 and an exact mass of 409.15253745 g/mol.
While specific chemical reactions involving methyl 4-{[(2Z)-6-hydroxy-4-methyl...]} are not detailed in the literature, compounds with similar structures often participate in various chemical transformations:
Understanding these reactions would require further experimental studies to elucidate specific pathways and products.
Further pharmacological studies would be necessary to confirm these mechanisms.
Methyl 4-{[(2Z)-6-hydroxy...]} is described as an irritant based on safety data sheets . Specific melting point, boiling point, and solubility data are not provided but are critical for handling and application in research.
The compound's reactivity may include:
Methyl 4-{[(2Z)-6-hydroxy...]} has potential applications in:
Research into this compound could yield significant insights into its therapeutic potential and biological activity.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1